2-(2,6-Bis(difluoromethyl)-8-methyl-9H-purin-9-yl)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,6-Bis(difluoromethyl)-8-methyl-9H-purin-9-yl)ethanol is a synthetic organic compound that belongs to the purine family This compound is characterized by the presence of difluoromethyl groups and a hydroxyl-ethyl side chain attached to the purine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-Bis(difluoromethyl)-8-methyl-9H-purin-9-yl)ethanol typically involves multi-step organic reactions. One common method includes the alkylation of 2,6-difluoromethyl-8-methylpurine with ethylene oxide under basic conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and degradation of the reactants and products.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2,6-Bis(difluoromethyl)-8-methyl-9H-purin-9-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The difluoromethyl groups can be reduced under specific conditions.
Substitution: The purine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of partially or fully reduced purine derivatives.
Substitution: Formation of substituted purine compounds with various functional groups.
Wissenschaftliche Forschungsanwendungen
2-(2,6-Bis(difluoromethyl)-8-methyl-9H-purin-9-yl)ethanol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as antiviral and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-(2,6-Bis(difluoromethyl)-8-methyl-9H-purin-9-yl)ethanol involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The difluoromethyl groups enhance its binding affinity and stability, making it a potent compound in various applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,6-Bis(trifluoromethyl)benzoic acid
- 2,6-Bis(1H-imidazol-2-yl)pyridine
- 2,6-Bis(diarylamino)benzophenones
Uniqueness
Compared to similar compounds, 2-(2,6-Bis(difluoromethyl)-8-methyl-9H-purin-9-yl)ethanol is unique due to its specific substitution pattern on the purine ring and the presence of difluoromethyl groups
Eigenschaften
Molekularformel |
C10H10F4N4O |
---|---|
Molekulargewicht |
278.21 g/mol |
IUPAC-Name |
2-[2,6-bis(difluoromethyl)-8-methylpurin-9-yl]ethanol |
InChI |
InChI=1S/C10H10F4N4O/c1-4-15-6-5(7(11)12)16-9(8(13)14)17-10(6)18(4)2-3-19/h7-8,19H,2-3H2,1H3 |
InChI-Schlüssel |
DXKQIZUZKWMORB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC2=C(N=C(N=C2N1CCO)C(F)F)C(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.